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molecular formula C12H9ClO3S B068604 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid CAS No. 179051-19-5

4'-Chloro[1,1'-biphenyl]-4-sulfonic acid

Cat. No. B068604
M. Wt: 268.72 g/mol
InChI Key: CPYFXXWHNKSBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566381B1

Procedure details

To a solution of 4-chlorobiphenyl (15 g, 79.8 mmol) in chloroform (150 mL) is added dropwise chlorosulfonic acid (11.2 g, 96 mmol). A white solid precipitate forms during the addition. The reaction is stirred at room temperature for 6 hr, at which time the precipitate is collected by filtration and the precipitate is then washed with cold chloroform. The product is dried under vacuum to give a white solid product. The product is used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Cl[S:15]([OH:18])(=[O:17])=[O:16]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
11.2 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 6 hr, at which time the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A white solid precipitate forms during the addition
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
the precipitate is then washed with cold chloroform
CUSTOM
Type
CUSTOM
Details
The product is dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give a white solid product
CUSTOM
Type
CUSTOM
Details
The product is used without further purification

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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